Polymerizability of δ-Valerolactone vs. γ-Butyrolactone
A fundamental differentiation exists between δ-VL and its five-membered isomer, γ-butyrolactone (γ-BL). Theoretical and experimental studies confirm that the ring-opening of δ-VL is an exergonic process (ΔG < 0), making it polymerizable under standard conditions. In contrast, the ring-opening of γ-BL is endergonic due to a combination of low ring strain and the high stability of its polymer's coiled conformations, rendering it effectively non-polymerizable under identical conditions [1][2].
| Evidence Dimension | Gibbs Free Energy of Polymerization (ΔG) |
|---|---|
| Target Compound Data | Exergonic (ΔG < 0) |
| Comparator Or Baseline | γ-Butyrolactone: Endergonic (ΔG > 0) |
| Quantified Difference | δ-VL polymerizes; γ-BL does not polymerize under comparable conditions. |
| Conditions | Theoretical calculations at the B3LYP/6-31+G(d) level; validated by experimental observations [1][2]. |
Why This Matters
This confirms γ-BL is not a viable substitute for δ-VL in any polymer synthesis application.
- [1] Houk, K. N., et al. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Journal of Organic Chemistry, 73(7), 2674-2678. View Source
- [2] Alemán, C., et al. (2009). Thermodynamic control of the polymerizability of five-, six-, and seven-membered lactones. Journal of Organic Chemistry, 74(16), 6237-6244. View Source
